An In-Depth Technical Guide to 3-Fluoro-2,6-dihydroxybenzaldehyde: A Versatile Fluorinated Building Block
An In-Depth Technical Guide to 3-Fluoro-2,6-dihydroxybenzaldehyde: A Versatile Fluorinated Building Block
Foreword: The Strategic Value of Fluorinated Phenolic Aldehydes in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a proven method for modulating molecular properties.[1][2] The unique electronegativity and small size of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with the versatile reactivity of phenolic aldehydes, this creates a class of building blocks with immense potential. This guide focuses on a particularly intriguing yet sparsely documented member of this class: 3-Fluoro-2,6-dihydroxybenzaldehyde (CAS No. 1782313-69-2). While specific literature on this exact molecule is emerging, its structural motifs are present in a wide array of functional molecules. This guide, therefore, serves as both a repository of known information and a forward-looking exploration of its synthetic potential and applications, grounded in the established chemistry of its constituent functional groups.
Molecular Structure and Physicochemical Properties
3-Fluoro-2,6-dihydroxybenzaldehyde is an aromatic compound featuring a benzaldehyde core substituted with a fluorine atom and two hydroxyl groups. The specific arrangement of these functional groups—a fluorine at position 3, and hydroxyl groups at positions 2 and 6—creates a unique electronic and steric environment that dictates its reactivity and potential applications.
The ortho-positioning of a hydroxyl group and the aldehyde functionality allows for intramolecular hydrogen bonding, which can influence the aldehyde's reactivity. The second hydroxyl group at position 6, ortho to the aldehyde on the other side, further modulates the electronic nature of the ring and provides an additional site for chemical modification. The fluorine atom, positioned meta to the aldehyde, acts as a powerful electron-withdrawing group, influencing the acidity of the phenolic protons and the reactivity of the aromatic ring.
Table 1: Physicochemical Properties of 3-Fluoro-2,6-dihydroxybenzaldehyde
| Property | Value | Source |
| CAS Number | 1782313-69-2 | [3][4][5] |
| Molecular Formula | C₇H₅FO₃ | [3][5] |
| Molecular Weight | 156.11 g/mol | [3][5] |
| Appearance | (Predicted) White to off-white or pale yellow solid | General property of similar compounds[6] |
| Melting Point | Not experimentally determined. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | (Predicted) Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone).[6] | General property of similar compounds |
| Purity | ≥95% (as available from commercial suppliers) | [5] |
Note: Due to the limited availability of public experimental data for this specific compound, some properties are predicted based on the behavior of structurally related molecules.
Proposed Synthesis and Purification
The proposed synthesis involves the regioselective introduction of a formyl group onto the 4-fluororesorcinol ring. The hydroxyl groups are strongly activating and ortho-, para-directing. In 4-fluororesorcinol, the position between the two hydroxyl groups (C2) is highly activated and sterically accessible, making it the most probable site for electrophilic formylation.
Caption: Proposed synthetic workflow for 3-Fluoro-2,6-dihydroxybenzaldehyde.
Step-by-Step Proposed Experimental Protocol (Duff Reaction)
Causality: The Duff reaction is a classic method for the formylation of highly activated aromatic compounds like phenols. It uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically glycerol and boric acid, which also helps to direct the substitution.
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Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 4-fluororesorcinol (1.0 eq), boric acid (1.2 eq), and glycerol.
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Addition of Reagents : Heat the mixture to ~100 °C to ensure homogeneity. Once the solids have dissolved, add hexamethylenetetramine (1.5 eq) portion-wise to control the initial exotherm.
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Reaction : Heat the reaction mixture to 150-160 °C and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up : Cool the reaction mixture to below 100 °C and add a solution of dilute sulfuric acid. Heat the mixture at reflux for an additional 30 minutes to hydrolyze the intermediate imine.
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Extraction : After cooling to room temperature, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-Fluoro-2,6-dihydroxybenzaldehyde.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and ensure the absence of starting material and regioisomeric byproducts.
Expected Spectroscopic Characterization
While experimental spectra are not publicly available, the structure of 3-Fluoro-2,6-dihydroxybenzaldehyde allows for a confident prediction of its key spectroscopic features.
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¹H NMR : The spectrum in a solvent like DMSO-d₆ is expected to show three distinct signals in the aromatic region and two signals for the phenolic protons, plus the aldehyde proton. The two aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The aldehyde proton will be a singlet in the downfield region (~9.5-10.5 ppm). The two hydroxyl protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
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¹³C NMR : The spectrum will show seven distinct carbon signals. The aldehyde carbonyl carbon will be significantly downfield (~190 ppm). The four aromatic carbons attached to hydrogens will be in the typical aromatic region, while the two carbons attached to the hydroxyl groups and the one attached to the fluorine will be further downfield and will show coupling to fluorine (¹JCF, ²JCF, etc.).
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¹⁹F NMR : A single resonance is expected, with its chemical shift influenced by the ortho and para hydroxyl groups.
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Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching band for the hydroxyl groups (~3200-3500 cm⁻¹). A sharp C=O stretching band for the aldehyde will be present around 1650-1670 cm⁻¹. C-F stretching bands will appear in the fingerprint region (~1000-1200 cm⁻¹).
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Mass Spectrometry (MS) : The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 156.11 or 157.12, respectively, confirming the molecular weight.
Reactivity and Potential Applications in Drug Discovery
The trifunctional nature of 3-Fluoro-2,6-dihydroxybenzaldehyde makes it a highly versatile building block for the synthesis of more complex molecules.
Key Reactive Sites:
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Aldehyde Group : This group can undergo a wide range of reactions, including reductive amination, Wittig reactions, aldol condensations, and the formation of Schiff bases (imines).
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Phenolic Hydroxyl Groups : The two hydroxyl groups can be alkylated, acylated, or used in cyclization reactions. Their acidity is enhanced by the electron-withdrawing fluorine atom.
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Aromatic Ring : The ring is highly activated towards electrophilic aromatic substitution, although the substitution pattern will be directed by the powerful activating effects of the two hydroxyl groups.
Potential Applications:
-
Precursor for Bioactive Heterocycles : Many natural products and synthetic drugs contain a dihydroxy-substituted aromatic ring. This compound could serve as a starting material for fluorinated analogues of flavonoids, chromanones, or other heterocyclic systems. For instance, related hydroxybenzaldehydes are used to synthesize isoflavanone aromatase inhibitors.[9]
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Synthesis of Salen-type Ligands : The reaction of 3-Fluoro-2,6-dihydroxybenzaldehyde with diamines would yield fluorinated salen or salalen ligands. Such ligands are crucial in coordination chemistry and catalysis. Cobalt-salen complexes derived from the related 3-fluoro-2-hydroxybenzaldehyde have shown potential anticancer activity.[9]
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Fragment-Based Drug Design : As a small, functionalized molecule, it is an ideal candidate for fragment-based screening in drug discovery programs. The fluorine atom provides a useful NMR handle (¹⁹F NMR) for monitoring binding to protein targets. The strategic placement of fluorine is a common tactic to enhance binding affinity and metabolic stability in drug candidates.[10][11]
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Development of Novel Materials : Polysubstituted benzaldehydes are precursors for dyes, polymers, and semiconducting materials.[9][12] The specific electronic properties imparted by the fluorine and hydroxyl groups could be exploited to create novel functional materials.
Caption: Potential application pathways for 3-Fluoro-2,6-dihydroxybenzaldehyde.
Safety and Handling
Specific toxicology data for 3-Fluoro-2,6-dihydroxybenzaldehyde is not available. However, based on its structural similarity to other phenolic aldehydes, standard laboratory precautions should be observed:
-
Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Conclusion
3-Fluoro-2,6-dihydroxybenzaldehyde represents a promising yet underexplored building block in synthetic chemistry. Its unique combination of reactive functional groups, coupled with the strategic placement of a fluorine atom, positions it as a valuable precursor for a new generation of pharmaceuticals and advanced materials. While further experimental validation of its properties and reactivity is required, the foundational principles of organic chemistry strongly suggest a bright future for this versatile molecule. This guide provides a robust framework for researchers and scientists to begin exploring the potential of 3-Fluoro-2,6-dihydroxybenzaldehyde in their respective fields.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,6-Dihydroxybenzaldehyde in Organic Synthesis and Chemical Manufacturing. Available at: [Link]
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MDPI. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Available at: [Link]
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PubMed. Biocatalytic Regioselective C-Formylation of Resorcinol Derivatives. Available at: [Link]
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